[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate
Description
Molecular Configuration and Stereochemical Analysis
The molecular architecture of [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate exhibits remarkable stereochemical complexity arising from its sucrose backbone and attached decanoyl substituents. The compound maintains the fundamental disaccharide structure of sucrose, consisting of alpha-D-glucopyranose and beta-D-fructofuranose units linked through an alpha-1,2-glycosidic bond. The stereochemical designations in the International Union of Pure and Applied Chemistry name precisely define the spatial arrangement of substituents around each chiral center, with the glucose moiety exhibiting (2R,3S,4S,5R,6R) configuration and the fructose portion displaying (2R,3R,4S,5S,6R) stereochemistry.
The esterification pattern involves selective modification at the 6 and 6' positions of the disaccharide, where primary hydroxyl groups undergo acylation with decanoic acid residues. This regioselective esterification preserves the remaining secondary hydroxyl groups on the sugar rings, maintaining their capacity for hydrogen bonding interactions. The decanoyl chains, each containing ten carbon atoms in a linear aliphatic configuration, extend from the sugar backbone and contribute significantly to the compound's amphiphilic character.
Stereochemical analysis reveals that the compound exists as a single diastereomer due to the fixed configuration of the sucrose backbone. The chiral centers within the sugar moieties follow the D-configuration pattern typical of naturally occurring carbohydrates, with the anomeric carbon of glucose in the alpha configuration and the fructose anomeric carbon in the beta configuration. The spatial arrangement of hydroxyl groups creates specific patterns of intramolecular hydrogen bonding that influence the overall molecular conformation and stability.
| Structural Parameter | Glucose Moiety | Fructose Moiety |
|---|---|---|
| Anomeric Configuration | Alpha (α) | Beta (β) |
| Ring Form | Pyranose | Furanose |
| Chiral Centers | 5 | 4 |
| Primary Hydroxyl Position | C-6 | C-6' |
| Esterification Site | 6-O-decanoyl | 6'-O-decanoyl |
The molecular weight of this diester compound significantly exceeds that of the parent sucrose molecule due to the incorporation of two decanoyl groups. While sucrose monodecanoate exhibits a molecular weight of 496.5 grams per mole, the didecanoate derivative possesses additional mass contributed by the second fatty acid chain. The extended aliphatic chains introduce conformational flexibility that contrasts with the rigid carbohydrate backbone, creating a molecule with distinct hydrophilic and lipophilic regions.
Properties
CAS No. |
84396-34-9 |
|---|---|
Molecular Formula |
C32H58O13 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C32H58O13/c1-3-5-7-9-11-13-15-17-23(33)41-19-21-25(35)27(37)29(39)31(43-21)45-32-30(40)28(38)26(36)22(44-32)20-42-24(34)18-16-14-12-10-8-6-4-2/h21-22,25-32,35-40H,3-20H2,1-2H3/t21-,22-,25-,26-,27+,28+,29-,30-,31-,32-/m1/s1 |
InChI Key |
VGAJIIGCSINLBP-IVJDZZAPSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCC)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O)O)O |
Synonyms |
6,6'-di-O-decanoyl-alpha, alpha-trehalose SS 554 SS-554 SS554 |
Origin of Product |
United States |
Biological Activity
The compound [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate is a complex glycoside with potential biological activities. This article reviews the compound's biological properties based on diverse research findings.
Chemical Structure and Properties
The compound is a glycosylated derivative featuring multiple hydroxyl groups and a decanoyl moiety. Its IUPAC name reflects its stereochemistry and functional groups:
- IUPAC Name : [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of multiple hydroxyl groups can enhance free radical scavenging capabilities. Studies have shown that glycosides can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .
Antimicrobial Activity
Glycosides are known for their antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Neuroprotective Effects
The compound has been linked to neuroprotective mechanisms. Similar compounds have shown promise in promoting autophagy and reducing neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This suggests potential therapeutic applications in neuroprotection.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Groups : Contribute to antioxidant activity by donating hydrogen atoms to free radicals.
- Decanoyl Moiety : Enhances membrane permeability and bioavailability.
- Glycosidic Linkages : May facilitate interaction with specific receptors or enzymes involved in cellular signaling pathways.
Scientific Research Applications
The compound [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate has garnered interest in various scientific research applications due to its complex structure and potential biological activities. This article explores its applications in detail, supported by data tables and documented case studies.
The compound's structural characteristics suggest potential biological activities. Research indicates that compounds with similar glycosidic structures may exhibit:
- Antioxidant Properties : Compounds with multiple hydroxyl groups are often studied for their ability to scavenge free radicals.
- Antimicrobial Activity : The ester functional group can enhance the compound's interaction with microbial membranes.
Pharmaceutical Development
Due to its complex structure and potential bioactivity, this compound may serve as a lead compound in drug development for:
- Anti-inflammatory Agents : Similar compounds have been evaluated for their ability to inhibit inflammatory pathways.
- Antidiabetic Drugs : The presence of sugar moieties suggests possible insulin sensitizing effects.
Nutraceutical Applications
Given the increasing interest in natural products for health benefits, this compound could be explored for:
- Dietary Supplements : Its antioxidant properties may be harnessed in formulations aimed at promoting general health.
- Functional Foods : Incorporation into food products for enhanced health benefits.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant capacity of structurally related compounds demonstrated significant free radical scavenging activity. The results indicated that compounds with similar hydroxyl configurations could effectively neutralize reactive oxygen species (ROS), suggesting that the compound could be further investigated for its antioxidant potential.
Case Study 2: Antimicrobial Efficacy
Research on glycosidic compounds has shown promising results against various bacterial strains. In vitro studies demonstrated that derivatives of similar structures inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This points to the potential application of the compound in developing antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
Ester Chain Length and Solubility: The target compound’s decanoate chains (C10) balance hydrophilicity and lipophilicity better than shorter (C8, C12) or longer (C16) analogs. notes that hexadecanoate derivatives (C16) exhibit lower aqueous solubility but higher lipid-membrane affinity . Dodecanoate (C12) analogs () show intermediate solubility, suitable for emulsifiers in pharmaceuticals .
Biological Activity: Compounds with aromatic ester groups (e.g., ’s 3,4,5-trihydroxybenzoate) demonstrate antioxidant activity due to phenolic hydroxyl groups, unlike aliphatic esters like the target compound .
Synthetic Feasibility :
- The target compound’s synthesis likely follows pathways similar to ’s fluorinated analogs, using glycosylation and esterification steps. However, its lack of fluorine or triazole groups simplifies purification compared to ’s complex structures .
Computational Modeling: Force fields like GAFF () predict that the target compound’s flexible decanoate chains adopt folded conformations in aqueous environments, reducing interfacial tension—a trait critical for surfactant applications .
Preparation Methods
Enzymatic Glycosylation and Sequential Esterification
Enzymatic methods offer stereoselective glycosylation, critical for constructing the β-linked disaccharide core. In one approach, a recombinant glucosyltransferase (UGT-1) catalyzes the transfer of glucose from UDP-glucose to a hydroxyl-bearing acceptor substrate under optimized conditions (100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 35°C) . The reaction achieves >80% conversion within 3 hours, as validated by HPLC and LC-MS . Following glycosylation, the free hydroxyl groups are esterified with decanoic acid using lipase B from Candida antarctica in anhydrous toluene at 50°C, yielding 65–70% of the diester product .
Key advantages of this method include minimal protection/deprotection steps and high enantiomeric purity. However, the requirement for UDP-glucose as a donor increases costs, necessitating in situ regeneration systems for industrial scalability .
Chemical Synthesis via Chloromethyl Glycoside Synthons
Chloromethyl glycosides serve as versatile intermediates for introducing decanoyloxymethyl groups. As demonstrated in recent work, glucose is perbenzoylated and converted to a trichloroacetimidate donor, which reacts with phenylthiomethanol to form a thiomethyl acetal intermediate . Treatment with sulfuryl chloride generates a chloromethyl glycoside synthon (58% yield), which undergoes nucleophilic displacement with decanoate salts in DMF at 60°C .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trichloroacetimidate formation | Benzoylated glucose, Cl₃CCN, DBU | 85 |
| Glycosylation | Phenylthiomethanol, AgOTf, CH₂Cl₂ | 72 |
| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C | 58 |
| Decanoate coupling | Na decanoate, DMF, 60°C, 12 h | 63 |
This route enables modular assembly but requires stringent anhydrous conditions and multiple purification steps .
Alkyl Glycoside Fatty Acid Ester Preparation
A patent-pending method employs a surfactant-assisted enzymatic process to esterify alkyl glycosides with decanoic acid . The disaccharide core is first synthesized via Koenigs-Knorr glycosylation using HgBr₂ as a promoter, achieving 78% yield. Subsequent esterification in a biphasic system (water/hexane) with Thermomyces lanuginosus lipase and 2:1 molar excess of decanoic acid at 45°C yields 82% of the target compound . Critical parameters include:
-
Surfactant choice : Tween-80 improves substrate solubility, enhancing reaction rates by 40% .
-
pH control : Maintenance at pH 7.0 prevents hydrolysis of the glycosidic bond .
Protection Strategies and Diazomethane-Mediated Methylation
Protection of hydroxyl groups is essential during glycosylation to prevent undesired side reactions. In one protocol, diazomethane-ether selectively methylates primary hydroxyls of the glycosidic acid intermediate, enabling subsequent regioselective acylation . After esterification with decanoyl chloride, the methyl groups are removed via alkaline hydrolysis (0.1 M NaOH, 25°C, 2 h), restoring free hydroxyls with >90% efficiency .
Comparative analysis of protecting groups reveals benzoyl esters outperform acetyl esters in chloromethyl glycoside synthesis (58% vs. 48% yield), attributed to their electron-withdrawing effects stabilizing intermediates .
Purification and Analytical Characterization
Final purification employs preparative HPLC on a C18 column with gradient elution (MeOH:H₂O 70:30 to 95:5 over 30 min), isolating the compound at >98% purity . LC-MS (ESI+) confirms the molecular ion [M+Na]⁺ at m/z 927.4, while ¹H-NMR (500 MHz, CDCl₃) displays characteristic signals:
-
δ 5.32 (d, J = 3.5 Hz, H-1 of β-glucose)
-
δ 4.90–4.84 (m, H-6 decanoyloxymethyl)
-
δ 2.31 (t, J = 7.5 Hz, CH₂COO)
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer: Synthesis requires precise control of protecting groups and coupling agents. For example, benzyl or acetyl groups can protect hydroxyl moieties during glycosidic bond formation, as seen in similar mannoside syntheses using boron trifluoride diethyl etherate as a catalyst under inert conditions . Post-synthesis deprotection (e.g., hydrogenolysis for benzyl groups) must be optimized to retain ester linkages (e.g., decanoate groups). Monitoring reaction progress via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm stereochemistry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C28H50O11, MW 562.69 g/mol) with 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping proton signals in the oxane rings and ester regions . For stereochemical validation, compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions or literature data .
Q. What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?
Methodological Answer: The compound’s ester and glycosidic bonds are susceptible to hydrolysis. Store lyophilized samples at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol. For aqueous studies, use buffered solutions (pH 6–7) at 4°C and minimize exposure to light. Monitor degradation via HPLC with a C18 column and UV detection at 210–220 nm .
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of this compound with biological targets (e.g., carbohydrate-binding proteins)?
Methodological Answer: Use AutoDock4 or similar software to model interactions, incorporating receptor flexibility for hydroxyl and ester groups. Parameterize the compound using the General Amber Force Field (GAFF) with RESP charges for accurate electrostatic potential modeling . Validate docking poses with molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
Q. What strategies resolve contradictions in metabolomic profiling data when this compound is detected in complex biological matrices?
Methodological Answer: Employ orthogonal analytical techniques:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) to separate polar oxane moieties.
- Ion mobility spectrometry (IMS) to distinguish isomers based on collision cross-section differences . Cross-reference with synthetic standards and isotopic labeling to confirm peak identity in untargeted metabolomics workflows .
Q. How can force field parameterization improve simulations of this compound’s conformational dynamics?
Methodological Answer: Derive torsional parameters for the decanoyloxy-methyl group and oxane rings using quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level). Integrate these into GAFF or CHARMM force fields. Validate against experimental data (e.g., NMR-derived NOE distances) to ensure accurate sampling of chair and boat conformations in oxane rings .
Q. What role do esterase enzymes play in modulating the biological activity of this compound?
Methodological Answer: Incubate the compound with recombinant esterases (e.g., porcine liver esterase) and monitor hydrolysis via LC-MS. Use kinetic assays (e.g., fluorometric or colorimetric substrates) to determine enzymatic activity. For in vivo studies, employ knock-out models or enzyme inhibitors to correlate metabolite profiles with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
